molecular formula C8H6BrF3N2O B7936570 4-Bromo-3-(trifluoromethyl)benzohydrazide

4-Bromo-3-(trifluoromethyl)benzohydrazide

Cat. No.: B7936570
M. Wt: 283.04 g/mol
InChI Key: OBGMWZYGDMUINC-UHFFFAOYSA-N
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Description

4-Bromo-3-(trifluoromethyl)benzohydrazide is a chemical compound with the molecular formula C8H5BrF3N2O It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a hydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(trifluoromethyl)benzohydrazide typically involves the reaction of 4-Bromo-3-trifluoromethyl-benzoic acid with hydrazine hydrate. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(trifluoromethyl)benzohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced forms such as amines.

    Substitution: Substituted derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

4-Bromo-3-(trifluoromethyl)benzohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-3-(trifluoromethyl)benzohydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds and other interactions with enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-trifluoromethyl-benzoic acid: The parent compound without the hydrazide group.

    4-Bromo-benzoic acid hydrazide: A similar compound without the trifluoromethyl group.

    3-Trifluoromethyl-benzoic acid hydrazide: A similar compound without the bromine atom.

Uniqueness

4-Bromo-3-(trifluoromethyl)benzohydrazide is unique due to the presence of both the bromine and trifluoromethyl groups, which impart distinct chemical properties and reactivity. The combination of these groups with the hydrazide functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-bromo-3-(trifluoromethyl)benzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3N2O/c9-6-2-1-4(7(15)14-13)3-5(6)8(10,11)12/h1-3H,13H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBGMWZYGDMUINC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NN)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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